molecular formula C20H16O2 B14377066 4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde CAS No. 89510-76-9

4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde

Cat. No.: B14377066
CAS No.: 89510-76-9
M. Wt: 288.3 g/mol
InChI Key: YYZOFWPAGUWHTM-UHFFFAOYSA-N
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Description

4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde is an organic compound with the molecular formula C20H16O2 It is characterized by the presence of two formyl groups attached to a conjugated hexa-1,3,5-trienyl system, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde typically involves the reaction of terephthalaldehyde with a suitable conjugated diene under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with terephthalaldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the conjugated system can participate in electron transfer reactions, influencing redox processes within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The formyl groups allow for further functionalization and derivatization, making this compound a versatile intermediate in organic synthesis .

Properties

CAS No.

89510-76-9

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

4-[6-(4-formylphenyl)hexa-1,3,5-trienyl]benzaldehyde

InChI

InChI=1S/C20H16O2/c21-15-19-11-7-17(8-12-19)5-3-1-2-4-6-18-9-13-20(16-22)14-10-18/h1-16H

InChI Key

YYZOFWPAGUWHTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC=CC=CC2=CC=C(C=C2)C=O)C=O

Origin of Product

United States

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